molecular formula C14H23BO5Si B8252223 (3-((tert-Butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid

(3-((tert-Butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B8252223
M. Wt: 310.23 g/mol
InChI Key: WVEROKKPZZNURS-UHFFFAOYSA-N
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Description

(3-((tert-Butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a tert-butyldimethylsilyl (TBDMS) ether and a methoxycarbonyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, where boronic acids are commonly used as reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with a phenol derivative, which is then protected with a tert-butyldimethylsilyl chloride to form the TBDMS ether.

    Formation of Boronic Acid: The protected phenol is then subjected to a borylation reaction, often using a palladium-catalyzed process with bis(pinacolato)diboron or a similar boron source.

    Introduction of Methoxycarbonyl Group:

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts and reagents, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to an alcohol or aldehyde.

    Substitution: The TBDMS ether can be selectively deprotected under acidic conditions to yield the free phenol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.

    Reduction: Lithium aluminum hydride or similar reducing agents.

    Substitution: Tetrabutylammonium fluoride (TBAF) for deprotection of the TBDMS group.

Major Products

    Phenols: From oxidation of the boronic acid group.

    Alcohols/Aldehydes: From reduction of the methoxycarbonyl group.

    Free Phenol: From deprotection of the TBDMS ether.

Scientific Research Applications

Chemistry

    Suzuki-Miyaura Coupling: Widely used in the formation of carbon-carbon bonds in the synthesis of biaryl compounds.

    Catalysis: Acts as a ligand or reagent in various catalytic processes.

Biology

    Bioconjugation: Used in the modification of biomolecules for labeling or immobilization.

    Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Medicine

    Diagnostic Tools: Utilized in the development of diagnostic assays and imaging agents.

    Therapeutics: Investigated for its role in the synthesis of active pharmaceutical ingredients (APIs).

Industry

    Material Science: Employed in the synthesis of polymers and advanced materials.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as bioconjugation and catalysis. The TBDMS ether and methoxycarbonyl groups provide stability and functionality, allowing for selective reactions and transformations.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the TBDMS and methoxycarbonyl groups, making it less versatile in certain synthetic applications.

    (4-Methoxycarbonylphenyl)boronic Acid: Similar but lacks the TBDMS ether, affecting its reactivity and stability.

    (3-Hydroxy-5-methoxycarbonylphenyl)boronic Acid: Similar but with a free hydroxyl group instead of the TBDMS ether.

Uniqueness

(3-((tert-Butyldimethylsilyl)oxy)-5-(methoxycarbonyl)phenyl)boronic acid is unique due to its combination of functional groups, which provide a balance of stability and reactivity. The TBDMS ether offers protection and selective deprotection options, while the methoxycarbonyl group adds further synthetic versatility.

This compound’s unique structure makes it a valuable tool in organic synthesis, particularly in the development of complex molecules for research and industrial applications.

Properties

IUPAC Name

[3-[tert-butyl(dimethyl)silyl]oxy-5-methoxycarbonylphenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO5Si/c1-14(2,3)21(5,6)20-12-8-10(13(16)19-4)7-11(9-12)15(17)18/h7-9,17-18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEROKKPZZNURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO5Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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